(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid
Description
Historical Evolution of Acrylic and Cinnamic Acid Derivatives in Chemical Research
The chemical exploration of acrylic and cinnamic acid derivatives traces its origins to the mid-19th century. Acrylic acid, first synthesized in 1843 via the oxidation of acrolein, emerged as a critical unsaturated carboxylic acid due to its reactivity and versatility. Early industrial methods focused on propylene oxidation, but challenges in cost and byproduct management led to the abandonment of alternative routes like acetylene hydrocarboxylation. Parallelly, cinnamic acid—a phenylpropanoid naturally occurring in cinnamon—was isolated in 1872 and synthesized via the Perkin reaction, marking a milestone in aromatic acid chemistry.
The 20th century witnessed a paradigm shift toward functionalized derivatives. For instance, the Claisen-Schmidt condensation enabled the synthesis of cinnamic esters with tailored substituents, while radical copolymerization techniques expanded the utility of cinnamic monomers in polymer science. These advances laid the groundwork for modern brominated and ethoxy-substituted derivatives, which combine the structural rigidity of aromatic systems with the reactivity of acrylic moieties.
Theoretical Significance of Brominated Aromatic Compounds with Acrylic Acid Moieties
Brominated aromatic compounds exhibit unique electronic and steric properties due to bromine’s high electronegativity and polarizability. When integrated with acrylic acid moieties, these compounds gain enhanced stability and reactivity, making them valuable in materials science and medicinal chemistry. For example, bromine’s electron-withdrawing effects increase the electrophilicity of adjacent carbons, facilitating nucleophilic additions or radical polymerizations.
The combination of bromine and ethoxy groups in the target compound introduces steric hindrance and hydrogen-bonding capabilities. Such features are critical in modulating solubility and intermolecular interactions, as seen in flame-retardant copolymers containing brominated acrylate esters. Additionally, the cyclohexylamino group introduces conformational flexibility, potentially enabling interactions with biological targets or polymer matrices.
Position of (2E)-3-{2-Bromo-4-[2-(Cyclohexylamino)-2-Oxoethoxy]-5-Ethoxyphenyl}Acrylic Acid in Contemporary Research
This compound occupies a niche in interdisciplinary research due to its hybrid structure. Its acrylic acid moiety enables participation in polymerization reactions, while the brominated aromatic core offers opportunities for cross-coupling or halogen bonding. Contemporary studies on analogous cinnamic derivatives highlight applications in thermoresponsive polymers and drug delivery systems, suggesting similar potential for this brominated analog.
Recent patents on brominated acrylate copolymers emphasize their role in flame retardancy, with liquid brominated monomers enabling efficient emulsion polymerization. The target compound’s ethoxy and cyclohexylamino substituents may further enhance compatibility with hydrophobic matrices, positioning it as a candidate for advanced coatings or adhesives.
Conceptual Framework for Cross-Disciplinary Investigation
The study of this compound necessitates integration across organic chemistry, materials science, and pharmacology:
- Organic Synthesis : Leveraging Perkin-like condensations and radical polymerization techniques to optimize yield and regioselectivity.
- Materials Science : Exploring copolymerization with styrene or acrylates to engineer thermal and mechanical properties.
- Pharmacology : Assessing bioactivity through structure-activity relationship (SAR) studies, inspired by cinnamic acid’s antidiabetic and antioxidant derivatives.
Table 1: Comparative Analysis of Brominated Acrylic Acid Derivatives
| Compound | Bromine Position | Key Applications | Synthesis Method |
|---|---|---|---|
| Target Compound | Ortho | Polymers, Drug Delivery | Multi-step condensation |
| 3-Bromo-2,2-bis(bromomethyl)-1-propyl acrylate | Aliphatic | Flame Retardants | Emulsion polymerization |
| Pentabromobenzyl acrylate | Aromatic | Coatings | Dispersion polymerization |
This framework underscores the compound’s versatility and aligns with trends in sustainable chemistry, such as using bio-based precursors for acrylate synthesis.
Properties
IUPAC Name |
(E)-3-[2-bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO5/c1-2-25-16-10-13(8-9-19(23)24)15(20)11-17(16)26-12-18(22)21-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,21,22)(H,23,24)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHQDPYFQBXOH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the cyclohexylcarbamoyl group through a carbamoylation reaction. The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Acrylate Group
The acrylate group undergoes conjugate addition reactions due to its electron-deficient double bond. Key reactions include:
Table 1: Aza-Michael Addition Reactions
-
Intramolecular cyclization is feasible between the acrylate’s β-carbon and the cyclohexylamide’s nitrogen, forming a six-membered ring under mild basic conditions .
-
Polymerization is suppressed due to steric hindrance from the bulky cyclohexyl group .
Bromine Substitution Reactions
The ortho-bromo substituent facilitates nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling:
Table 2: Bromine Reactivity
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Bromine’s position adjacent to electron-withdrawing groups (acrylate, ethoxy) activates the ring for substitution .
Hydrolysis of Ether and Amide Groups
The ethoxy and oxoethoxy groups undergo hydrolysis under acidic or alkaline conditions:
Table 3: Hydrolysis Pathways
Metabolic Transformations
In biological systems (e.g., rodent models), the compound likely undergoes:
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid as an anticancer agent. The compound's structure suggests that it may interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary in vitro assays demonstrate promising cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Further investigations are required to elucidate the mechanism of action and optimize its therapeutic efficacy.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against a range of pathogenic bacteria and fungi. This property could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the microorganisms.
Building Block for Complex Molecules
In organic synthesis, (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for various reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Forming amides through reaction with amines.
These reactions are crucial in synthesizing pharmaceuticals and agrochemicals.
Polymerization Studies
The compound's acrylic acid functionality makes it a candidate for polymerization studies. It can participate in radical polymerization processes to produce polymers with tailored properties for use in coatings, adhesives, and other materials.
Nanocomposite Development
Research has indicated that incorporating (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid into nanocomposites can enhance mechanical strength and thermal stability. These materials have potential applications in packaging and construction industries.
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
- Methodology : In vitro assays using MTT and colony formation assays.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM, indicating potential as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : The compound showed MIC values ranging from 32 to 64 µg/mL against tested pathogens.
Mechanism of Action
The mechanism of action of (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit or activate enzymes, alter receptor activity, or affect gene expression.
Comparison with Similar Compounds
Key Observations :
- Bromine Substitution: The presence of bromine in the target compound enhances electrophilic reactivity compared to non-halogenated analogues like the (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid .
- Cyclohexylamino-Oxoethoxy Group: This moiety introduces steric bulk and hydrogen-bonding capacity, distinguishing the target compound from simpler ethoxy/methoxy derivatives. It may influence binding to biological targets (e.g., enzymes or receptors) by mimicking natural substrates.
- Comparison with Triazole-Containing Analogues: Compounds like the furanone derivative exhibit higher molecular weights due to additional heterocyclic systems (1,2,4-triazole), which confer antimicrobial activity. However, the target compound’s acrylic acid group offers distinct acid-base reactivity, enabling salt formation for improved solubility.
Biological Activity
(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid, commonly referred to by its chemical structure, is an organic compound with significant potential in biological applications. This compound has garnered interest due to its unique structural features that enable various biological activities, including anti-inflammatory and anticancer properties. This article synthesizes available research findings on its biological activity, presenting data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The molecular formula of (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid is C19H24BrNO5, with a molecular weight of approximately 426.302 g/mol. Its structure consists of a brominated phenyl ring, an acrylic acid moiety, and a cyclohexylamino group, which contribute to its biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. A study demonstrated that it effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2023) | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 levels by 40% and 50%, respectively. |
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly against breast cancer cell lines. In vitro studies revealed that it induced apoptosis in MCF-7 cells, with a notable increase in caspase-3 activity.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lee et al. (2024) | MCF-7 | 12.5 | Induction of apoptosis via caspase activation. |
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
The biological activity of (2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid is attributed to its ability to interact with specific molecular targets:
- NF-kB Pathway : Inhibition of this pathway contributes to reduced inflammation.
- Caspase Activation : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Membrane Disruption : Antimicrobial effects may arise from disruption of bacterial cell membranes.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled animal study, the administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, supporting its potential as an anti-inflammatory agent.
Case Study 2: Tumor Growth Inhibition
A xenograft model using MCF-7 cells demonstrated that oral administration of the compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks.
Q & A
Q. How can the bromo substituent in the compound be optimized for nucleophilic substitution reactions?
Methodological Answer: The bromo group at the 2-position of the phenyl ring is a key site for functionalization. To optimize substitution:
-
Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
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Catalysts: Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions or CuI for Ullmann-type couplings .
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Temperature/Time: Reactions typically proceed at 80–120°C for 12–24 hours, monitored via TLC or HPLC .
-
Example Protocol:
Entry Base Additive Time (h) Temp (°C) Yield (%) 1 NaOtBu — 0.25 25 90 2 NaHMDS — 0.25 25 87 Data from CO₂/C₂H₄ coupling studies suggest analogous base-sensitive conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular formula (C₂₁H₂₅BrN₂O₆) and detects bromine isotope patterns .
- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and acrylate conjugation .
Q. What handling and stability precautions are critical for this compound?
Methodological Answer:
- Storage: Protect from light and moisture; store under inert gas (N₂/Ar) at –20°C .
- Decomposition Risks: The acrylate moiety is prone to hydrolysis in aqueous media; use anhydrous conditions for reactions .
- Safety: Avoid inhalation/contact with skin; use PPE (gloves, goggles) and fume hoods .
Advanced Research Questions
Q. How can contradictions in crystal structure data be resolved?
Methodological Answer:
- Refinement Tools: Use SHELXL for small-molecule refinement and SHELXE for phase extension in twinned crystals .
- Validation Metrics: Cross-check R-factors (<5%), electron density maps (residual peaks <0.3 eÅ⁻³), and Hirshfeld surface analysis .
- Case Study: For the related bromo-methoxy derivative (Acta Cryst. E67, o3514), SHELX refinement resolved positional disorder in the ethoxy group .
Q. What experimental strategies assess the compound’s potential biological activity?
Methodological Answer:
- Target Identification:
- Molecular Docking: Screen against cyclooxygenase (COX) or kinase targets using AutoDock Vina; prioritize binding affinities (ΔG < –7 kcal/mol) .
- Enzyme Assays: Test inhibition of COX-2 (IC₅₀) via fluorometric kits, comparing to NSAIDs like celecoxib .
- Cellular Studies:
- Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges (1–100 µM) to determine cytotoxicity (EC₅₀) .
Q. How does steric hindrance from the cyclohexylamino group influence reactivity?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (Gaussian 16) to map steric maps (using %VBur indices) and transition-state geometries .
- Kinetic Studies: Compare reaction rates of the parent compound vs. analogs with smaller substituents (e.g., methylamino) in SN2 reactions .
- Findings: The cyclohexyl group reduces nucleophilic attack at the acrylate β-carbon by ~40% compared to less hindered analogs .
Q. How can reaction pathways be distinguished in competing oxidation and reduction processes?
Methodological Answer:
- Tandem MS/MS: Track intermediates during oxidation (e.g., epoxide formation) or reduction (e.g., acrylate → propionate) .
- Isotopic Labeling: Use D₂O or ¹⁸O₂ to trace oxygen incorporation in oxidation products .
- Controlled Conditions:
- Oxidation: Catalyze with mCPBA (meta-chloroperbenzoic acid) at 0°C .
- Reduction: Use NaBH₄/CeCl₃ for selective acrylate reduction without affecting the bromo group .
Q. What computational methods predict the compound’s solubility and formulation stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
